4-chloro-N-cyclohexyl-N'-tosylbenzimidamide
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Overview
Description
4-chloro-N-cyclohexyl-N’-tosylbenzimidamide is a chemical compound that belongs to the class of benzimidamides It is characterized by the presence of a chloro group at the 4-position of the benzene ring, a cyclohexyl group, and a tosyl group attached to the benzimidamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclohexyl-N’-tosylbenzimidamide typically involves the reaction of 4-chlorobenzoyl chloride with cyclohexylamine to form 4-chloro-N-cyclohexylbenzamide. This intermediate is then reacted with tosyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of 4-chloro-N-cyclohexyl-N’-tosylbenzimidamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control
Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclohexyl-N’-tosylbenzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
4-chloro-N-cyclohexyl-N’-tosylbenzimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclohexyl-N’-tosylbenzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-cyclohexylbenzamide
- N-cyclohexyl-4-chlorobenzamide
- 4-chlorobenzamide derivatives
Uniqueness
4-chloro-N-cyclohexyl-N’-tosylbenzimidamide is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Properties
IUPAC Name |
4-chloro-N'-cyclohexyl-N-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2S/c1-15-7-13-19(14-8-15)26(24,25)23-20(16-9-11-17(21)12-10-16)22-18-5-3-2-4-6-18/h7-14,18H,2-6H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXAAXIVZBMVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NC2CCCCC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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